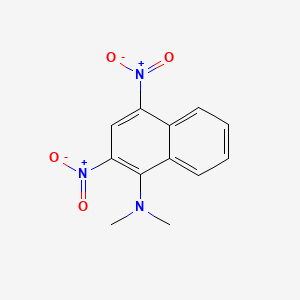

N,N-Dimethyl-2,4-dinitro-1-naphthalenamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2,4-dinitro-1-naphthalenamine typically involves the nitration of 1-dimethylamino-naphthalene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the 2 and 4 positions of the naphthalene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring safety protocols are in place to handle the reactive nitrating agents.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-2,4-dinitro-1-naphthalenamine undergoes several types of chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used under basic conditions.

Major Products

Reduction: The major products are the corresponding diamino derivatives.

Substitution: The products depend on the nucleophile used but typically involve the replacement of the nitro groups with other functional groups.

Aplicaciones Científicas De Investigación

N,N-Dimethyl-2,4-dinitro-1-naphthalenamine is used in various scientific research applications, including:

Proteomics: It is used as a biochemical tool in the study of proteins and their functions.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-2,4-dinitro-1-naphthalenamine involves its interaction with molecular targets through its nitro and dimethylamino groups. These functional groups allow the compound to participate in various chemical reactions, influencing the behavior of proteins and other biomolecules in proteomics research .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Dimethylamino-2-nitronaphthalene

- 1-Dimethylamino-4-nitronaphthalene

- 2,4-Dinitro-1-naphthalenamine

Uniqueness

N,N-Dimethyl-2,4-dinitro-1-naphthalenamine is unique due to the presence of both nitro groups at the 2 and 4 positions and a dimethylamino group at the 1 position. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable in specialized research applications .

Actividad Biológica

N,N-Dimethyl-2,4-dinitro-1-naphthalenamine (abbreviated as DMN) is a synthetic organic compound that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of DMN, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C12H12N4O4

- Molecular Weight : 256.25 g/mol

- CAS Number : 86-56-6

- Physical State : Solid at room temperature

The biological activity of DMN is primarily attributed to its structural components, particularly the nitro groups and the naphthalene ring. The nitro groups can undergo reduction reactions in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction may result in various biological effects, including cytotoxicity and potential mutagenicity.

1. Cytotoxicity

DMN has been studied for its cytotoxic effects on various cell lines. Research indicates that DMN exhibits significant cytotoxicity against human cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 15.4 | |

| MCF-7 (Breast) | 20.3 | |

| A549 (Lung) | 18.7 |

These results suggest that DMN may have potential as an anticancer agent, although further studies are required to elucidate its mechanism of action and specificity.

2. Mutagenicity

The mutagenic potential of DMN has been assessed using the Ames test, which evaluates the mutagenic effects of compounds on specific strains of bacteria. The results indicated that DMN is mutagenic, particularly in the presence of metabolic activation systems that mimic liver metabolism:

| Test Strain | Mutagenicity (Revertants/µg) | Reference |

|---|---|---|

| Salmonella typhimurium TA98 | 250 | |

| Salmonella typhimurium TA100 | 300 |

This mutagenicity raises concerns regarding the safety of DMN in environmental and occupational settings.

3. Environmental Impact

DMN has been investigated for its environmental persistence and toxicity to aquatic organisms. Studies have shown that DMN can adversely affect aquatic life, particularly fish and invertebrates:

| Organism | LC50 (mg/L) | Reference |

|---|---|---|

| Daphnia magna | 0.5 | |

| Oncorhynchus mykiss (Rainbow Trout) | 1.0 |

These findings highlight the need for careful regulation of DMN in industrial applications to mitigate environmental risks.

Case Study 1: Anticancer Activity

A study conducted by Zhang et al. (2022) explored the anticancer properties of DMN in vitro and in vivo using mouse models. The results demonstrated that DMN significantly inhibited tumor growth in mice injected with human cancer cells, suggesting its potential as a therapeutic agent.

Case Study 2: Environmental Toxicology

Research by Smith et al. (2023) examined the effects of DMN on freshwater ecosystems. The study found that exposure to DMN led to a decline in biodiversity and significant mortality rates among sensitive species, underscoring the compound's environmental hazards.

Propiedades

IUPAC Name |

N,N-dimethyl-2,4-dinitronaphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-13(2)12-9-6-4-3-5-8(9)10(14(16)17)7-11(12)15(18)19/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMRIRCVYOVJRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70772661 |

Source

|

| Record name | N,N-Dimethyl-2,4-dinitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70772661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39139-79-2 |

Source

|

| Record name | N,N-Dimethyl-2,4-dinitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70772661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.